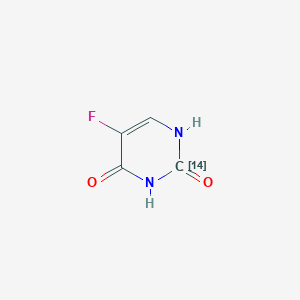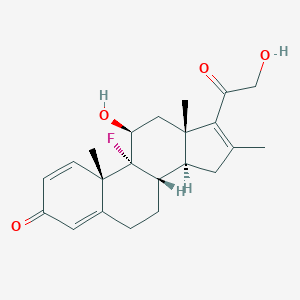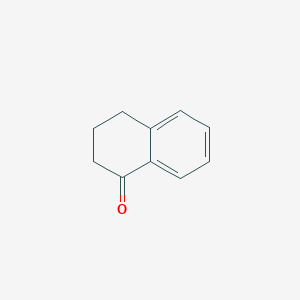
Atorvastatina sódica
Descripción general
Descripción
Atorvastatin sodium is a statin medication primarily used to prevent cardiovascular diseases and manage abnormal lipid levels. It works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver. This inhibition leads to a reduction in low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
Aplicaciones Científicas De Investigación
Atorvastatin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying enzyme inhibition and cholesterol biosynthesis.
Biology: Researchers use atorvastatin to study its effects on cellular processes and gene expression.
Medicine: It is extensively studied for its role in preventing cardiovascular diseases and managing dyslipidemia.
Industry: Atorvastatin is used in the pharmaceutical industry for the development of lipid-lowering medications
Mecanismo De Acción
Target of Action
Atorvastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
Atorvastatin sodium is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin sodium reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes . The increased expression of these receptors enhances the uptake of LDL from the blood, thereby reducing plasma concentrations of LDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by atorvastatin sodium is the mevalonate pathway . This pathway is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, atorvastatin sodium disrupts this pathway, leading to reduced production of these lipids .
Pharmacokinetics
Atorvastatin sodium is highly soluble and permeable, and the drug is completely absorbed after oral administration . It is subject to extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin acid is 381L, and plasma protein binding exceeds 98% . The total plasma clearance of atorvastatin acid is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of atorvastatin acid .
Result of Action
The primary result of atorvastatin sodium’s action is a significant reduction in LDL cholesterol and total cholesterol levels . Clinical studies have shown that atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular diseases, including myocardial infarction and stroke .
Action Environment
The action of atorvastatin sodium can be influenced by various environmental factors. For instance, food decreases the absorption rate of atorvastatin acid after oral administration . Additionally, drug-drug interactions with potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated .
Análisis Bioquímico
Biochemical Properties
Atorvastatin sodium functions as an HMG-CoA reductase inhibitor, playing a crucial role in biochemical reactions related to lipid metabolism. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, atorvastatin sodium effectively reduces the levels of these lipids in the bloodstream.
Cellular Effects
Atorvastatin sodium exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, atorvastatin sodium has been shown to reduce the activity of erythrocyte sodium-lithium countertransport (Na+/Li+ CT) in hyperlipidemic patients, which is associated with decreased blood pressure levels and improved insulin resistance . Additionally, atorvastatin sodium affects hematological and inflammatory parameters, leading to decreased levels of pro-inflammatory cytokines and adhesion molecules .
Molecular Mechanism
The molecular mechanism of atorvastatin sodium involves its action as an HMG-CoA reductase inhibitor. By binding to the active site of HMG-CoA reductase, atorvastatin sodium blocks the binding of HMG-CoA, thereby reducing cholesterol synthesis in hepatocytes . This inhibition leads to a decrease in the production of mevalonate, a precursor for cholesterol and other isoprenoids . Consequently, atorvastatin sodium lowers cholesterol levels and exerts its lipid-lowering effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atorvastatin sodium have been observed to change over time. Short-term treatment with atorvastatin sodium has been associated with significant reductions in total cholesterol, triglycerides, LDL-cholesterol, and apolipoprotein B concentrations . Additionally, atorvastatin sodium has been shown to improve insulin resistance and reduce blood pressure levels in hyperlipidemic patients . These effects are independent of concomitant changes in lipid parameters and are observed within a few weeks of treatment .
Dosage Effects in Animal Models
The effects of atorvastatin sodium vary with different dosages in animal models. High-dose atorvastatin sodium has been shown to reduce oxidative stress and inflammation in a model of kidney transplant in rats . The dosage-dependent effects of atorvastatin sodium include improved oxidative stress markers, increased antioxidant enzyme activity, and reduced inflammatory markers . These findings suggest that higher doses of atorvastatin sodium may have additional benefits beyond lipid-lowering effects.
Metabolic Pathways
Atorvastatin sodium is involved in several metabolic pathways, including its metabolism by cytochrome P450 enzymes. It is extensively metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products . The primary enzyme responsible for its metabolism is CYP3A4/5 . Additionally, atorvastatin sodium interacts with transporters such as organic anion transporting polypeptides (OATP) and sodium-dependent taurocholate co-transporting polypeptide (NTCP), which mediate its hepatic uptake and efflux .
Transport and Distribution
Atorvastatin sodium is transported and distributed within cells and tissues through various mechanisms. It is subject to extensive first-pass metabolism in the gut wall and liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin sodium is 381 liters, and it exhibits high plasma protein binding (>98%) . These properties influence its distribution and accumulation within different tissues.
Subcellular Localization
The subcellular localization of atorvastatin sodium and its effects on activity or function have been studied in various cell types. For example, atorvastatin sodium has been shown to inhibit the nuclear localization and activation of Yes-associated protein (YAP) in leukemia cells . This inhibition is associated with the antileukemia activity of atorvastatin sodium and suggests its potential therapeutic applications beyond lipid-lowering effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Atorvastatin sodium can be synthesized through various methods. One common approach involves the condensation of a pyrrole derivative with a fluorophenyl compound, followed by a series of reactions including hydrolysis, reduction, and lactonization. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as ytterbium triflate .
Industrial Production Methods: In industrial settings, atorvastatin sodium is often produced using high-speed vibration milling, which allows for solvent-free chemical processes. This method is environmentally friendly and efficient, reducing the need for organic solvents and chromatographic purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Atorvastatin sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert atorvastatin into its lactone form.
Substitution: Substitution reactions can modify the aromatic rings in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or chlorine can be employed.
Major Products:
Oxidation: Hydroxylated atorvastatin derivatives.
Reduction: Atorvastatin lactone.
Substitution: Halogenated atorvastatin compounds.
Comparación Con Compuestos Similares
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
- Rosuvastatin
Comparison: Atorvastatin sodium is unique among statins due to its high potency and long half-life. Unlike some other statins, atorvastatin is a completely synthetic compound, which allows for greater control over its production and purity. Additionally, atorvastatin has been shown to provide significant reductions in low-density lipoprotein cholesterol levels even at lower doses compared to other statins .
Propiedades
Número CAS |
134523-01-6 |
|---|---|
Fórmula molecular |
C33H35FN2NaO5 |
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1 |
Clave InChI |
PMXVEIDZHIBOFG-CNZCJKERSA-N |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |
| 849811-78-5 | |
Sinónimos |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Monosodium Salt; [R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)



